Platanetin

Vue d'ensemble

Description

Chemical Reactions Analysis

- Inhibition of NADH Dehydrogenase : Platanetin selectively inhibits the activity of the external NADH dehydrogenase in the inner mitochondrial membrane. This inhibition occurs at a concentration of 2 micromolars, affecting NADH oxidation rates .

- Uncoupling Activity : this compound acts as a potent uncoupler of oxidative phosphorylation. Its hydroxyl groups and lipophilicity allow efficient H⁺ transfer across the mitochondrial inner membrane, similar to carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). At 2 micromolar concentration, this compound fully uncouples oxidative phosphorylation when succinate is the substrate .

- Electron Transfer : At higher concentrations (10 micromolar and above), this compound can transfer electrons from the mitochondrial inner membrane to O₂. The branching point of this this compound-dependent oxidative pathway occurs at the level of flavoproteins .

Applications De Recherche Scientifique

Platanetin in Plant Mitochondria Research

This compound: A Potent Natural Uncoupler and Inhibitor of Exogenous NADH Dehydrogenase in Plant Mitochondria

- Researchers Ravanel, Tissut, and Douce (1986) studied this compound's effects on the oxidative activities of isolated potato and mung bean mitochondria. They found that this compound selectively inhibits the activity of the external NADH dehydrogenase of the inner membrane and acts as a potent uncoupler of oxidative phosphorylation, demonstrating its potential as a tool in plant mitochondrial studies (Ravanel, Tissut, & Douce, 1986).

Understanding the Uncoupling Properties of Flavonols

Uncoupling Properties of Three Flavonols from Plane-tree Buds

- The study by Creuzet, Ravanel, Tissut, and Kaouadji (1988) focused on the uncoupling activity of this compound and related flavonols on various biological systems, including mitochondria and chloroplasts. They confirmed this compound's potent uncoupling properties, highlighting its role in bioenergetics research (Creuzet, Ravanel, Tissut, & Kaouadji, 1988).

Evaluation of Specificity in Mitochondrial Inhibition

This compound and 7-Iodo-acridone-4-carboxylic Acid Are Not Specific Inhibitors of Respiratory NAD(P)H Dehydrogenases in Potato Tuber Mitochondria

- Roberts, Rasmusson, and Møller (1996) evaluated this compound's specificity as an inhibitor of external NAD(P)H oxidation in potato tuber mitochondria. They discovered that this compound inhibits not only external NAD(P)H oxidation but also other mitochondrial activities, questioning its specificity as an inhibitor (Roberts, Rasmusson, & Møller, 1996).

This compound in Bioenergetic Enzyme Research

Partial Purification and Characterization of Three NAD(P)H Dehydrogenases from Beta vulgaris Mitochondria

- Luethy, Hayes, and Elthon (1991) investigated the effect of this compound on different NAD(P)H dehydrogenases in beet mitochondria. They found that one of the enzymes was inhibited by this compound, further demonstrating its role in studying mitochondrial enzymes (Luethy, Hayes, & Elthon, 1991).

Investigating Hydroxyflavones as Mitochondrial Inhibitors

Inhibitory Effect of Hydroxyflavones on the Exogenous NADH Dehydrogenase of Plant Mitochondrial Inner Membranes

- Ravanel, Creuzet, and Tissut (1990) explored the inhibitory properties of various flavones, including this compound, on the external NADH dehydrogenase of plant mitochondrial inner membranes. This study adds to the understanding of this compound's bioactivity in plant bioenergetics (Ravanel, Creuzet, & Tissut, 1990).

Propriétés

IUPAC Name |

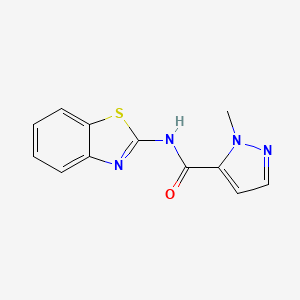

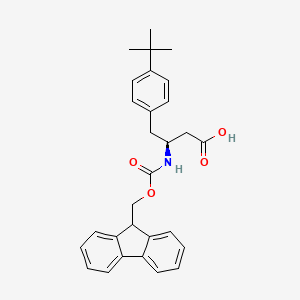

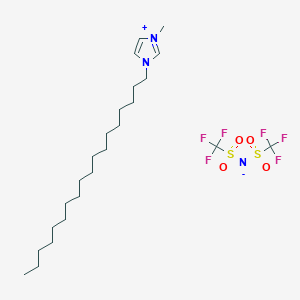

3,5,7,8-tetrahydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)8-9-12-14(21)13-16(23)18(25)19(11-6-4-3-5-7-11)26-20(13)17(24)15(12)22/h3-8,21-22,24-25H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAZWJCUXUMCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=C1O)O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate](/img/structure/B3265357.png)

![1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3265361.png)

![2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3265365.png)